molecular formula C18H26N2O2 B13750490 Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- CAS No. 53525-84-1

Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)-

Cat. No.: B13750490
CAS No.: 53525-84-1
M. Wt: 302.4 g/mol
InChI Key: PHGNGSLOYSIEER-ZIAVVELASA-N
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Description

Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a decahydroisoquinoline core with a methoxybenzamido group and a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring.

    Hydrogenation: The isoquinoline core is then subjected to hydrogenation to form the decahydroisoquinoline structure.

    Methylation: The final step involves the methylation of the isoquinoline core to introduce the methyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated isoquinoline compounds.

Scientific Research Applications

Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.

Uniqueness

Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- is unique due to its specific substituents and the resulting biological and chemical properties

Properties

CAS No.

53525-84-1

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H26N2O2/c1-20-11-10-13-4-3-5-17(16(13)12-20)19-18(21)14-6-8-15(22-2)9-7-14/h6-9,13,16-17H,3-5,10-12H2,1-2H3,(H,19,21)/t13-,16-,17?/m1/s1

InChI Key

PHGNGSLOYSIEER-ZIAVVELASA-N

Isomeric SMILES

CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1CCC2CCCC(C2C1)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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